N-(4-Fluorobenzyl)-1-propanamine hydrochloride

Catalog No.
S789055
CAS No.
444326-46-9
M.F
C10H15ClFN
M. Wt
203.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Fluorobenzyl)-1-propanamine hydrochloride

CAS Number

444326-46-9

Product Name

N-(4-Fluorobenzyl)-1-propanamine hydrochloride

IUPAC Name

N-[(4-fluorophenyl)methyl]propan-1-amine;hydrochloride

Molecular Formula

C10H15ClFN

Molecular Weight

203.68 g/mol

InChI

InChI=1S/C10H14FN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h3-6,12H,2,7-8H2,1H3;1H

InChI Key

HQFNGFIZVBAMLQ-UHFFFAOYSA-N

SMILES

CCCNCC1=CC=C(C=C1)F.Cl

Canonical SMILES

CCCNCC1=CC=C(C=C1)F.Cl

N-(4-Fluorobenzyl)-1-propanamine hydrochloride is a chemical compound with the molecular formula C10H15ClFNC_{10}H_{15}ClFN and a molecular weight of approximately 203.68 g/mol. This compound features a propanamine backbone substituted with a 4-fluorobenzyl group, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and pharmacology. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development .

There is no current information available on the mechanism of action of N-(4-F-Bnzyl)-Pr-amine HCl. Without knowledge of its biological activity, it is impossible to speculate on its potential interactions with other molecules.

Due to the lack of specific data, it is advisable to handle N-(4-F-Bnzyl)-Pr-amine HCl with caution, assuming it possesses similar properties to other aromatic amines. Aromatic amines can have a range of hazards, including:

  • Skin and eye irritation: Contact with the skin or eyes can cause irritation and inflammation [].
  • Respiratory irritation: Inhalation may irritate the respiratory tract [].
  • Acute toxicity: High exposure may cause systemic toxicity, but data is needed for specific effects [].

Here's what we can glean from scientific databases:

  • Chemical Sourcing and Properties

    N-(4-F-Bn)-Pr-NH2•HCl can be obtained from chemical suppliers like Sigma-Aldrich [] and Ambeed []. Information on this compound is available through databases like PubChem, but no associated research publications are currently linked [].

  • Chemical Structure Similarity

    Research on structurally similar molecules might provide clues for potential applications of N-(4-F-Bn)-Pr-NH2•HCl. For instance, some suppliers offer similar molecules with variations in the carbon chain length or position of the fluorine group [, ]. Studying the research applications of these related molecules could offer some insight.

  • Acylation: The amine can react with acyl chlorides to form amides.
  • Alkylation: It can undergo alkylation reactions, allowing for the introduction of various alkyl groups.
  • Nucleophilic Substitution: The fluorine atom can be replaced through nucleophilic substitution reactions, leading to the formation of new derivatives.
  • Oxidation: The amine can be oxidized to form corresponding imines or nitriles under appropriate conditions.

These reactions highlight the versatility of N-(4-Fluorobenzyl)-1-propanamine hydrochloride in synthetic organic chemistry .

N-(4-Fluorobenzyl)-1-propanamine hydrochloride has shown potential biological activities that warrant further investigation. Preliminary studies suggest that it may exhibit:

  • Antidepressant Effects: Similar compounds have been associated with modulation of neurotransmitter systems, indicating potential use in treating mood disorders.
  • Neuroprotective Properties: Its structural features may confer neuroprotective effects, making it a candidate for research into neurodegenerative diseases.
  • Antitumor Activity: Some derivatives of propanamine have been studied for their ability to inhibit cancer cell proliferation.

Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound .

The synthesis of N-(4-Fluorobenzyl)-1-propanamine hydrochloride typically involves several key steps:

  • Formation of the Propanamine Backbone: This can be achieved through reductive amination of a suitable aldehyde or ketone with ammonia or an amine.
  • Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl moiety can be introduced via nucleophilic substitution on a suitable precursor or through direct alkylation.
  • Hydrochloride Salt Formation: The final product is often converted to its hydrochloride salt form by reacting with hydrochloric acid.

These methods allow for the efficient preparation of N-(4-Fluorobenzyl)-1-propanamine hydrochloride in a laboratory setting .

N-(4-Fluorobenzyl)-1-propanamine hydrochloride has diverse applications, particularly in:

  • Pharmaceutical Research: It serves as a lead compound for developing new antidepressants or neuroprotective agents.
  • Chemical Biology: Its unique structure allows it to be used as a tool compound in studying biological pathways involving neurotransmitter systems.
  • Synthetic Chemistry: It acts as an intermediate in synthesizing more complex organic molecules.

These applications underscore its significance in both academic and industrial research settings .

Interaction studies involving N-(4-Fluorobenzyl)-1-propanamine hydrochloride focus on its effects on biological targets. Preliminary findings suggest interactions with:

  • Serotonin Transporters: Potential modulation of serotonin levels may contribute to its antidepressant-like effects.
  • Dopamine Receptors: Its structural similarity to other psychoactive compounds indicates possible interactions with dopamine receptors.

Further studies are necessary to confirm these interactions and explore their implications for therapeutic use .

Similar Compounds

N-(4-Fluorobenzyl)-1-propanamine hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(2-Fluorobenzyl)-1-propanamine hydrochlorideC10H15ClFC_{10}H_{15}ClFDifferent fluorine positioning affecting activity
N-(3-Methoxybenzyl)-1-propanamine hydrochlorideC11H17ClNOC_{11}H_{17}ClNOPresence of methoxy group influencing solubility
N-(4-Chlorobenzyl)-1-propanamine hydrochlorideC10H15ClClC_{10}H_{15}ClClChlorine substitution impacting pharmacological properties

These compounds exhibit varying biological activities and chemical properties, highlighting the uniqueness of N-(4-Fluorobenzyl)-1-propanamine hydrochloride within this class .

Dates

Last modified: 08-15-2023

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